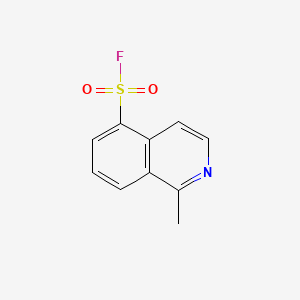

1-Methylisoquinoline-5-sulfonyl fluoride

Description

Properties

Molecular Formula |

C10H8FNO2S |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-methylisoquinoline-5-sulfonyl fluoride |

InChI |

InChI=1S/C10H8FNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3 |

InChI Key |

LSJGZIVPJYKBQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

- Diazotization : The amino group of 5-amino-1-methylisoquinoline is converted to a diazonium salt using sodium nitrite (NaNO₂) in concentrated hydrochloric acid at low temperatures (-10°C to 10°C).

$$

\text{5-Amino-1-methylisoquinoline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium salt} + \text{H}2\text{O}

$$ - Sulfuryl Fluoridation : The diazonium salt is reacted with sulfur dioxide (SO₂) in acetic acid under catalytic conditions. Instead of chlorinating agents (e.g., Cl₂), fluorinating reagents such as potassium bifluoride (KHF₂) or hydrogen fluoride (HF) are introduced to yield the sulfonyl fluoride. Copper chloride (CuCl₂) or copper fluoride (CuF₂) may serve as catalysts to facilitate the displacement reaction.

Optimization and Yield

- Yield : Adaptations of this method for sulfonyl fluorides typically achieve yields exceeding 70%, contingent on precise temperature control and reagent stoichiometry.

- Advantages :

- Utilizes inexpensive starting materials (e.g., 5-amino-1-methylisoquinoline).

- Scalable for industrial production due to familiarity with diazotization protocols.

- Limitations :

- Requires handling of hazardous gases (SO₂, HF).

- Byproduct formation (e.g., sulfonic acids) necessitates rigorous purification.

Mechanochemical Synthesis

Recent advances in solvent-free mechanochemistry enable sustainable synthesis of sulfonyl fluorides, including this compound. This method employs ball-milling technology to achieve fluorine exchange under mild conditions.

Reaction Design

- Precursor Preparation : A sulfonyl imidazole derivative (e.g., 1-(1-methylisoquinoline-5-sulfonyl)-2-methylimidazole) is synthesized via sulfonation of 1-methylisoquinoline followed by imidazole substitution.

- Fluorination : The precursor is milled with potassium bifluoride (KHF₂) and acetic acid (AcOH) in a polytetrafluoroethylene (PTFE) jar using a mixer mill (25–30 Hz, 60–90 min).

$$

\text{Sulfonyl imidazole} + \text{KHF}_2 \xrightarrow{\text{AcOH, ball milling}} \text{this compound} + \text{2-methylimidazole}

$$

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 60–90 minutes |

| Temperature | Ambient (mechanically induced) |

| Solvent | Solvent-free |

- Advantages :

- Eliminates toxic solvents and reduces waste.

- Short reaction times and energy efficiency.

- Limitations :

- Requires specialized equipment (mixer mill).

- Precursor synthesis adds steps to the overall process.

Sulfonic Acid Fluoridation

A classical approach involves converting 1-methylisoquinoline-5-sulfonic acid to its sulfonyl fluoride using fluorinating agents.

Synthetic Pathway

- Sulfonation : 1-Methylisoquinoline is sulfonated with fuming sulfuric acid to yield 1-methylisoquinoline-5-sulfonic acid.

- Fluorination : The sulfonic acid is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

$$

\text{Sulfonic acid} + \text{DAST} \rightarrow \text{Sulfonyl fluoride} + \text{byproducts}

$$

Challenges and Solutions

- Low Reactivity : Sulfonic acids are less electrophilic than sulfonyl chlorides, necessitating vigorous conditions.

- Agent Selection : XtalFluor-E, a safer alternative to DAST, improves yields (50–65%) while minimizing side reactions.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|---|

| Diazotization-Fluoridation | 5-Amino-1-methylisoquinoline | 70–80% | 4–6 hours | High scalability | Hazardous reagents |

| Mechanochemical | Sulfonyl imidazole | 70–85% | 1–1.5 hours | Solvent-free, green chemistry | Specialized equipment needed |

| Sulfonic Acid Fluoridation | 1-Methylisoquinoline | 50–65% | 8–12 hours | Straightforward precursor | Low yields, harsh conditions |

Chemical Reactions Analysis

Base-Catalyzed Activation

Sulfonyl fluorides like 1-Methylisoquinoline-5-sulfonyl fluoride undergo nucleophilic substitution via base-mediated activation . A base coordinates to the sulfur center, forming a highly reactive intermediate (e.g., silicate) that facilitates fluoride release and subsequent nucleophilic attack . This mechanism is critical for reactions involving silyl ethers or other oxygen nucleophiles.

SuFEx Chemistry

The compound participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where the sulfonyl fluoride group reacts with nucleophiles (e.g., alcohols, amines) to form sulfonic esters or sulfonamides. For example, TBS-protected phenols can replace the fluoride via a fluoride-trapping mechanism, enabling functional group diversification .

-

Reactivity and Stability

The reactivity of this compound is influenced by its electrophilic sulfur center and substituents. Key factors include:

-

Hydrolysis rates : Electron-donating groups (e.g., methoxy) stabilize the sulfonyl fluoride by increasing sulfur electrophilicity, while electron-withdrawing groups accelerate hydrolysis .

-

Catalyst effects : Bases like triethylamine or bifluoride salts accelerate SuFEx reactions by facilitating fluoride release and trapping .

| Substituent Effect | Impact on Hydrolysis | Example |

|---|---|---|

| Para-methoxy group | Stabilizes S(VI) fluoride | Slower hydrolysis |

| Para-amide group | Increases reactivity | Faster hydrolysis |

-

Applications in Chemical Biology

The compound serves as a covalent probe for studying enzyme active sites, particularly targeting serine and cysteine residues. Its reactivity enables:

-

Enzyme inhibition : Irreversible binding to catalytic residues (e.g., serine hydrolases).

-

Protein modification : Stable adduct formation for proteomics studies .

-

Key Research Findings

-

Catalytic efficiency : Palladium-catalyzed methods achieve high yields (up to 84%) under optimized conditions .

-

Selectivity : The methylisoquinoline scaffold directs nucleophilic attack to specific sites, enhancing target specificity .

-

Versatility : SuFEx chemistry allows modular functionalization, enabling diverse applications in medicinal chemistry .

This compound’s unique reactivity profile makes it a valuable tool for advancing enzyme inhibitor design and chemical biology research.

Scientific Research Applications

1-Methylisoquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylisoquinoline-5-sulfonyl fluoride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various applications, such as the selective modification of proteins in chemical biology . The compound targets specific amino acid residues, leading to the formation of stable adducts that can be used for further studies.

Comparison with Similar Compounds

4-Methylisoquinoline-5-sulfonyl Chloride Hydrochloride

CAS 2060036-82-8 (C₁₀H₈ClNO₂S·HCl, MW 278.16 g/mol) shares the isoquinoline backbone and sulfonyl group with the target compound but differs in substituent positions and functional groups:

- Substituents : Methyl at position 4 (vs. 1 in the target compound) and sulfonyl chloride (–SO₂Cl) at position 5.

- Reactivity : Sulfonyl chlorides are generally more reactive than sulfonyl fluorides due to the superior leaving-group ability of chloride. However, sulfonyl fluorides are more hydrolytically stable, enabling applications in aqueous environments .

- Applications : The hydrochloride salt form enhances solubility but may limit compatibility with moisture-sensitive reactions. This compound is typically used as a synthetic intermediate .

Dansyl-Based Sulfonamides: 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione

C₁₅H₁₇N₃O₂S₂ (MW 335.44 g/mol) incorporates a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, a fluorophore with strong fluorescence properties. Key differences include:

- Structure : The sulfonamide (–SO₂NH–) group replaces the sulfonyl fluoride, reducing electrophilicity but enabling hydrogen bonding.

- Functionality : The dansyl group’s fluorescence is leveraged in protein binding studies and membrane interaction assays. In contrast, sulfonyl fluorides prioritize covalent reactivity over optical properties .

- Synthesis : This compound is synthesized via condensation of carbon bisulfide with a dansyl-modified amine precursor, highlighting a divergent synthetic pathway compared to sulfonyl fluoride derivatives .

Polyvinylidene Fluoride (PVDF) Composites

Unlike 1-methylisoquinoline-5-sulfonyl fluoride, PVDF is a polymeric fluorocarbon used for piezoelectric properties and chemical resistance .

Data Table: Key Comparative Metrics

Research Findings and Mechanistic Insights

- Reactivity Trends : Sulfonyl fluorides exhibit slower reaction kinetics than sulfonyl chlorides but greater stability under physiological conditions. This balance makes them ideal for targeted covalent drug design .

- In contrast, the 4-methyl isomer may exhibit distinct electronic effects due to ring positioning .

- Fluorophore Utility : Dansyl derivatives prioritize fluorescence over covalent reactivity, underscoring the functional trade-offs between sulfonamide and sulfonyl fluoride groups .

Q & A

Q. What structural features make this compound more reactive than its sulfonamide analogs?

- Methodological Answer : The sulfonyl fluoride’s electronegative fluorine increases electrophilicity at the sulfur center, enabling faster nucleophilic attack. Compare reaction kinetics using stopped-flow spectroscopy with thiols (e.g., glutathione) to quantify second-order rate constants (k2). Computational studies (DFT) can model charge distribution differences .

Q. How does this compound’s enzyme inhibition profile compare to non-isoquinoline sulfonyl fluorides?

- Methodological Answer : Perform head-to-head inhibition assays against serine hydrolases (e.g., trypsin, chymotrypsin). Use ABPP with broad-spectrum fluorophosphonate probes to visualize target selectivity. Isoquinoline derivatives often exhibit enhanced membrane permeability and tissue retention compared to aliphatic sulfonyl fluorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.